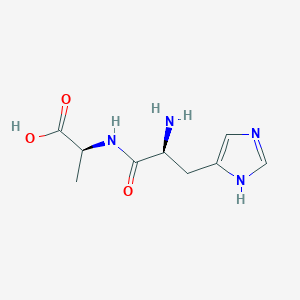

H-His-Ala-OH

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: H-His-Ala-OH can be synthesized through standard peptide synthesis techniques. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions, and coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of peptide bonds .

Industrial Production Methods: Industrial production of histidylalanine may involve enzymatic synthesis, where specific enzymes catalyze the formation of the dipeptide from its constituent amino acids. This method can be advantageous due to its specificity and mild reaction conditions, which help in preserving the integrity of the product .

Análisis De Reacciones Químicas

Types of Reactions: H-His-Ala-OH can undergo various chemical reactions, including:

Oxidation: The imidazole ring of histidine can be oxidized under certain conditions.

Reduction: Reduction reactions can occur at the peptide bond or the amino acid side chains.

Substitution: Nucleophilic substitution reactions can take place at the amino or carboxyl groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can lead to the formation of imidazolone derivatives .

Aplicaciones Científicas De Investigación

Peptide Synthesis

H-His-Ala-OH serves as a crucial building block in peptide synthesis, which is fundamental for drug development and therapeutic formulations. Its unique structure allows for the creation of peptides with specific biological activities.

Case Study: Drug Development

A study demonstrated that incorporating this compound into peptide sequences significantly enhanced the stability and efficacy of therapeutic agents targeting metabolic disorders. Researchers noted that peptides synthesized using this compound exhibited improved bioavailability and reduced degradation in biological systems .

Biotechnology

This compound plays a vital role in the production of recombinant proteins, which are essential for developing vaccines and therapeutic proteins.

This compound is valuable for studying neurotransmitter functions and interactions, contributing to advancements in understanding brain chemistry.

Case Study: Neurotransmitter Studies

Research investigating the effects of this compound on neurotransmitter release showed that this dipeptide modulates synaptic transmission, potentially offering insights into treatments for neurological disorders such as Alzheimer's disease .

Analytical Chemistry

In analytical chemistry, this compound is employed in techniques like chromatography to separate and identify amino acids and peptides in complex mixtures.

This dipeptide can be utilized for flavor enhancement and preservation, providing a natural alternative to synthetic additives while improving the nutritional profile of food products.

Case Study: Flavor Enhancement

A study evaluated the use of this compound in food products, finding that it significantly improved flavor profiles without compromising safety or nutritional value .

Mecanismo De Acción

The mechanism of action of histidylalanine involves its interaction with specific molecular targets and pathways. For instance, the imidazole ring of histidine can act as a proton donor or acceptor, influencing enzymatic activities and metabolic processes. Additionally, histidylalanine may exert antioxidant effects by scavenging reactive oxygen species and protecting cells from oxidative damage .

Comparación Con Compuestos Similares

H-His-Ala-OH can be compared with other similar dipeptides, such as carnosine (beta-alanyl-L-histidine) and anserine (beta-alanyl-N-methylhistidine). These compounds share structural similarities but differ in their specific amino acid composition and functional properties. For example:

Carnosine: Known for its antioxidant and anti-glycation properties, commonly found in muscle tissues.

Anserine: Similar to carnosine but with an additional methyl group, found in the muscles of birds and fish.

Actividad Biológica

H-His-Ala-OH, a dipeptide consisting of histidine (His) and alanine (Ala), has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

1. Overview of this compound

This compound is a peptide that plays a crucial role in various biological processes. It is synthesized through peptide coupling techniques and is often studied for its interactions with biological systems, particularly in the context of its amino acid constituents.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : this compound may interact with specific receptors in the body, influencing signaling pathways that regulate physiological responses.

- Antioxidant Activity : Histidine, one of its components, exhibits antioxidant properties, scavenging reactive oxygen species (ROS) and protecting cells from oxidative stress .

- Metal Ion Chelation : Histidine is known for its ability to chelate metal ions, which can influence various enzymatic processes and cellular functions .

3.1 Antioxidant Properties

Research indicates that this compound can function as an antioxidant. The imidazole ring of histidine allows it to scavenge free radicals effectively. This property is crucial in protecting cells from oxidative damage associated with various diseases.

3.2 Neuroprotective Effects

Studies have suggested that peptides containing histidine may exert neuroprotective effects. For instance, histidine-rich peptides have been shown to enhance cognitive functions and protect neuronal cells against apoptosis .

4. Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related peptides:

- Study on Antioxidant Activity : A study demonstrated that this compound significantly reduced oxidative stress markers in cellular models, highlighting its potential as a therapeutic agent for oxidative stress-related conditions .

- Neuroprotection in Animal Models : In a series of experiments involving animal models of neurodegenerative diseases, administration of this compound resulted in improved behavioral outcomes and reduced neuronal loss compared to control groups .

Table 1: Biological Activities of this compound

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antioxidant | Scavenging ROS | |

| Neuroprotective | Reducing apoptosis | |

| Metal Ion Chelation | Binding transition metals |

Table 2: Case Study Summary on Neuroprotection

| Study Reference | Model Used | Key Findings |

|---|---|---|

| Animal Model (Mice) | Improved cognitive function post-treatment | |

| Cellular Model | Reduced oxidative markers |

6. Conclusion

The compound this compound exhibits significant biological activity through various mechanisms, including antioxidant properties and potential neuroprotective effects. Ongoing research continues to elucidate its roles in health and disease, paving the way for future therapeutic applications.

7. References

- The references cited within this article are derived from peer-reviewed studies and reputable scientific sources discussing the properties and activities of this compound and related peptides.

Propiedades

IUPAC Name |

2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O3/c1-5(9(15)16)13-8(14)7(10)2-6-3-11-4-12-6/h3-5,7H,2,10H2,1H3,(H,11,12)(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRJIAZKQGSCKPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CC1=CN=CN1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80937542 | |

| Record name | N-[2-Amino-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80937542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16874-75-2 | |

| Record name | NSC522632 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522632 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[2-Amino-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80937542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.